molecular formula C10H20N4O2 B5607091 N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide CAS No. 139223-39-5

N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide

Cat. No. B5607091
CAS RN: 139223-39-5
M. Wt: 228.29 g/mol
InChI Key: YAGXFSPQVXSHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that require precise control over reaction conditions to achieve high yields and selectivity. Enantio- and diastereoselective synthesis methods are particularly valuable for generating compounds with specific stereochemistry. For example, the enantio- and diastereoselective synthesis of key intermediates, such as N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, demonstrates the importance of enzyme-catalyzed asymmetric hydrolysis and subsequent functional group modifications in complex organic synthesis (Norimine et al., 1998). Additionally, rhodium-catalyzed synthesis and chiral Brønsted acid-catalyzed reactions offer routes to produce β-lactams and aziridines, respectively, showcasing the diversity of methods available for constructing nitrogen-containing heterocycles with high stereoselectivity (Alcaide et al., 2009); (Zeng et al., 2009).

Molecular Structure Analysis

Understanding the molecular structure of compounds is crucial for predicting their reactivity and physical properties. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule, enabling the elucidation of stereochemistry and conformation. Studies on related compounds, such as N-(2-methylphenyl)-2,2-dichloroacetamide, reveal the influence of substituents on the molecular geometry and highlight the importance of structural analyses in the design of compounds with desired chemical properties (Arjunan et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide and its analogs demonstrate the compound's versatility as a reactant or intermediate in organic synthesis. For instance, the synthesis of glycosylidene-derived diazirines and their subsequent transformation into spirocyclopropanes illustrate the reactivity of diazirine moieties and their potential in generating structurally complex molecules (Vasella et al., 1991).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Spectroscopic methods, including infrared (IR) and Raman spectroscopy, provide valuable information on the vibrational modes of molecules, which can be related to their physical properties. For example, the vibrational spectroscopy study of N-(2-methylphenyl)-2,2-dichloroacetamide offers insights into the effects of methyl substitution on the characteristic frequencies of the amide group, illustrating the relationship between molecular structure and physical properties (Arjunan et al., 2009).

Chemical Properties Analysis

The chemical properties of a compound, such as reactivity, stability, and acidity/basicity, are determined by its molecular structure and functional groups. Studies on the complexation of metal ions with amine-functionalized diacetamide ligands shed light on the coordination chemistry of these compounds and their potential applications in catalysis and material science (Gao et al., 2018).

properties

IUPAC Name

N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c1-8(15)11-4-6-13-10(3)14(13)7-5-12-9(2)16/h10H,4-7H2,1-3H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGXFSPQVXSHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(N1CCNC(=O)C)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351236
Record name ST081793
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139223-39-5
Record name ST081793
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.